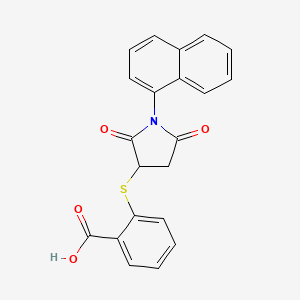

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

描述

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via a thioether bond to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a naphthalen-1-yl group at the 1-position. Its molecular formula is C21H15NO4S, with a calculated molecular weight of 377.47 g/mol.

属性

IUPAC Name |

2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c23-19-12-18(27-17-11-4-3-9-15(17)21(25)26)20(24)22(19)16-10-5-7-13-6-1-2-8-14(13)16/h1-11,18H,12H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZQVWGFWHPFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione under specific conditions to form the intermediate compound. This intermediate is then reacted with thiobenzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like bismuth nitrate pentahydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

科学研究应用

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analog: 2-((1-Isopropyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid

Key Differences :

- Substituent : The isopropyl group (C3H7) in the analog replaces the naphthalen-1-yl group (C10H7) in the target compound.

- Molecular Weight: The analog has a molecular weight of 293.34 g/mol (C14H15NO4S), significantly lower than the target compound’s 377.47 g/mol .

- Solubility : The naphthalen-1-yl group increases hydrophobicity, likely reducing aqueous solubility compared to the more polar isopropyl analog.

- Synthetic Accessibility : Introducing the bulky naphthalen-1-yl group may require specialized coupling reagents or conditions compared to the simpler alkylation used for the isopropyl analog.

Table 1: Physicochemical Comparison

| Parameter | Target Compound | Isopropyl Analog |

|---|---|---|

| Molecular Formula | C21H15NO4S | C14H15NO4S |

| Molecular Weight (g/mol) | 377.47 | 293.34 |

| Key Substituent | Naphthalen-1-yl | Isopropyl |

| Predicted logP* | ~4.2 (highly hydrophobic) | ~2.1 (moderately hydrophobic) |

*Estimated using fragment-based methods.

Functional Group Variations in Naphthalene Derivatives

and highlight compounds with naphthalene cores but differing functional groups:

- naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (): An ester derivative with a fluorobenzyl-indole moiety. Unlike the target compound, it lacks the thioether and benzoic acid groups, resulting in distinct reactivity (e.g., ester hydrolysis susceptibility) and pharmacological profiles.

- 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (): Contains hydroxyl and methylamino groups, enabling hydrogen bonding and basicity, unlike the acidic benzoic acid group in the target compound .

Table 2: Functional Group Impact on Properties

Pharmacological and Toxicological Considerations

- Receptor Binding : The naphthalen-1-yl group in the target compound may enhance binding to aromatic-rich biological targets (e.g., cytochrome P450 enzymes) compared to aliphatic analogs like the isopropyl derivative.

- Metabolism : Naphthalene metabolites (e.g., epoxides) can be hepatotoxic, whereas isopropyl metabolites are typically less reactive .

- Dose-Effect Relationships : Methods described in (e.g., median effective dose estimation) could be applied to compare bioactivity, though specific data for these compounds are unavailable in the provided evidence .

生物活性

Overview

2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a naphthalene ring, a pyrrolidine moiety, and a benzoic acid group, positions it as a candidate for various biological applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The IUPAC name for this compound is 2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, which can lead to various therapeutic effects. For instance, it has been suggested that the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, in vitro assays have revealed that the compound can significantly reduce cell viability in breast and prostate cancer cells .

Case Studies

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Moiety : This is achieved through the reaction of naphthalene derivatives with pyrrolidine-2,5-dione.

- Thiol Group Introduction : The thiol group is introduced via reactions with thiobenzoic acid under controlled conditions.

This compound serves as a valuable building block in organic synthesis and has potential applications in drug development due to its unique structural properties.

常见问题

Q. What are the common synthetic routes for preparing 2-((1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, and what critical reaction conditions are required?

The synthesis involves multi-step reactions, including:

- Thioether formation : Coupling a pyrrolidinone derivative with a thiol-containing benzoic acid under inert atmospheres to prevent oxidation of the thiol group.

- Substitution at the pyrrolidine ring : Introducing the naphthalen-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key conditions include controlled temperatures (e.g., 60–100°C for cyclization), anhydrous solvents (e.g., DMF or THF), and catalysts like potassium carbonate or triethylamine for deprotonation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thioether linkage and substitution patterns (e.g., naphthalene integration in aromatic regions).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~425 for CHNOS).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretching of pyrrolidinone) and ~2500 cm (S-H stretching, if present in intermediates) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases, given structural similarities to bioactive dioxopyrrolidine derivatives.

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC values.

- Antioxidant activity : DPPH radical scavenging assays to assess redox-modulating potential .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine:

- Bond angles and torsion angles : Clarify spatial arrangement of the naphthalene and benzoic acid moieties.

- Hydrogen bonding networks : Identify interactions influencing stability (e.g., between carboxylic acid and pyrrolidinone carbonyl groups). Use synchrotron sources for high-resolution data (<1.0 Å) to reduce thermal motion artifacts .

Q. What strategies address contradictory biological activity data between this compound and its structural analogs?

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using analogs (e.g., ethyl vs. naphthyl groups; see Table 1).

- Metabolic stability assays : Evaluate cytochrome P450 metabolism to identify differential bioavailability.

- Computational docking : Map binding poses to target proteins (e.g., MDM2 or TNF-α) using AutoDock Vina to explain potency variations .

Table 1 : Key analogs and biological activity trends

| Substituent | IC (COX-2) | LogP | Reference |

|---|---|---|---|

| Naphthalen-1-yl | 0.8 µM | 3.2 | |

| Benzo[d][1,3]dioxol | 1.5 µM | 2.9 | |

| Ethyl | >10 µM | 1.6 |

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis of thioether).

- Catalyst screening : Test Pd(OAc)/Xantphos for efficient C–N coupling (>80% yield).

- Purification : Use preparative HPLC with C18 columns and isocratic elution (ACN:HO, 70:30) to isolate >95% pure product .

Q. What mechanistic insights explain its potential anti-inflammatory activity?

Proposed pathways include:

- NF-κB pathway inhibition : Blocking IκB kinase (IKK) via covalent modification of cysteine residues by the thioether group.

- ROS scavenging : The dioxopyrrolidine ring may quench reactive oxygen species (ROS), as shown in ESR spin-trapping assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。